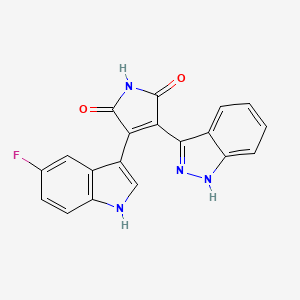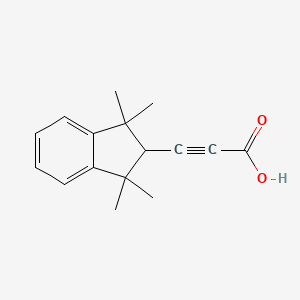![molecular formula C26H44O3S B14200521 Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate CAS No. 915696-55-8](/img/structure/B14200521.png)
Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate is an organic compound characterized by its unique structure, which includes a dodecyl chain, a butanoate ester, and a phenyl group substituted with a butan-2-yloxy group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate typically involves multiple steps. One common method starts with the preparation of the phenyl sulfanyl intermediate. This intermediate is then reacted with dodecyl bromide under basic conditions to form the dodecyl sulfanyl derivative. The final step involves esterification with butanoic acid to yield the target compound. Reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell lysis. In chemical reactions, its functional groups (sulfanyl, ester, and phenyl) participate in various interactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfonyl)butanoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}oxy)butanoate: Similar structure but with an oxy group instead of a sulfanyl group.
Uniqueness
Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
915696-55-8 |
|---|---|
Molecular Formula |
C26H44O3S |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
dodecyl 2-(4-butan-2-yloxyphenyl)sulfanylbutanoate |
InChI |
InChI=1S/C26H44O3S/c1-5-8-9-10-11-12-13-14-15-16-21-28-26(27)25(7-3)30-24-19-17-23(18-20-24)29-22(4)6-2/h17-20,22,25H,5-16,21H2,1-4H3 |
InChI Key |
ALYQWLXFDPPNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC)SC1=CC=C(C=C1)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}methyl)phenol](/img/structure/B14200441.png)
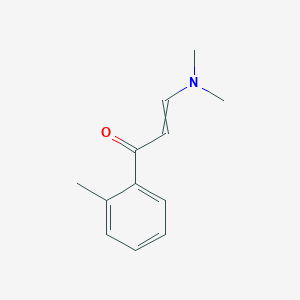
![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)

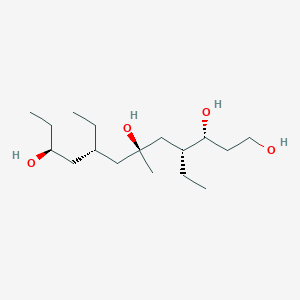
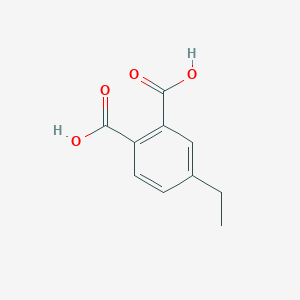
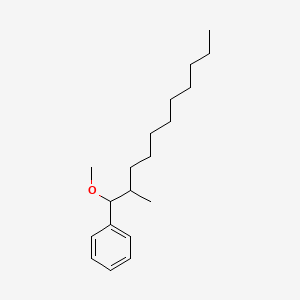
![{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene](/img/structure/B14200497.png)
